molecular formula C12H13NO3S2 B3209964 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060352-74-0

4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B3209964
CAS No.: 1060352-74-0
M. Wt: 283.4 g/mol
InChI Key: SWWOXZMCTVJHGD-UHFFFAOYSA-N
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Description

4-Methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonyl group linked to a thiophen-3-ylmethyl amine moiety. Sulfonamides are well-known for their diverse applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The thiophene moiety introduces aromatic heterocyclic properties, which may improve solubility or modulate pharmacokinetic profiles.

Properties

IUPAC Name

4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-16-11-2-4-12(5-3-11)18(14,15)13-8-10-6-7-17-9-10/h2-7,9,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWOXZMCTVJHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-N-(thiophen-3-ylmethyl)benzenesulfonamide.

    Reduction: 4-methoxy-N-(thiophen-3-ylmethyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
This compound, like many sulfonamides, exhibits significant antibacterial properties. Sulfonamides function by inhibiting the enzyme dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and reproduction. Recent studies have shown that derivatives of this compound can effectively target both Gram-positive and Gram-negative bacteria, enhancing their therapeutic potential against infections .

Inflammation and Pain Management
Research indicates that 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide may also play a role in modulating inflammatory responses. It has been identified as a potential inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The compound's ability to selectively inhibit this pathway suggests its potential as a therapeutic agent for conditions such as neurodegenerative disorders and chronic inflammation .

Biological Research

Enzyme Inhibition Studies
The compound is utilized in biochemical studies to understand enzyme interactions and inhibition mechanisms. Its sulfonamide group can mimic natural substrates, making it a valuable tool for studying enzyme kinetics and metabolic pathways .

Protein Interactions
In biological systems, 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has been investigated for its ability to interact with various proteins, providing insights into cellular mechanisms and potential therapeutic targets .

Material Science

Synthesis of Advanced Materials
The compound serves as an intermediate in the synthesis of various organic compounds including polymers and dyes. Its unique chemical structure allows it to form stable complexes with metals, which can be advantageous in catalysis and material applications .

Data Table: Key Applications of 4-Methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Application AreaDescriptionKey Findings
Medicinal Chemistry Antibacterial agent targeting DHPS; potential anti-inflammatory propertiesEffective against multiple bacterial strains
Biological Research Enzyme inhibition studies; protein interaction analysisValuable tool for studying metabolic pathways
Material Science Intermediate for polymers and dyes; metal complexationUseful in catalysis and advanced materials

Case Studies

  • Antibacterial Efficacy
    A study conducted on various sulfonamide derivatives demonstrated that compounds similar to 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide showed enhanced antibacterial activity against resistant strains of bacteria. This research highlights the compound's potential as a lead structure for developing new antibiotics .
  • NLRP3 Inhibition
    Another investigation focused on the compound's role as an NLRP3 inflammasome inhibitor. Results indicated that it could significantly reduce IL-1β levels in vivo, suggesting its application in treating inflammatory diseases like Alzheimer's disease .
  • Material Development
    In materials science, researchers have successfully synthesized novel polymers incorporating this sulfonamide derivative, demonstrating improved thermal stability and mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Research Implications and Gaps

Biological Activity: While antimicrobial activity is noted for other sulfonamides (), the target compound’s bioactivity remains uncharacterized.

Spectroscopic Data : Full NMR and HRMS data for the thiophen-3-ylmethyl derivative are lacking, limiting comparative analysis.

Synthetic Optimization : Higher-yielding methods (e.g., ) could guide scalable synthesis of the target compound.

Biological Activity

4-Methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound's structure includes a methoxy group, a thiophene moiety, and a benzenesulfonamide backbone, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

The biological activity of 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. Specifically, the thiophene group enhances binding affinity and specificity towards biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, similar to other thiophene derivatives.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular responses.

Biological Activity Overview

4-Methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Potential as an anticancer agent through dual-target inhibition.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves competitive inhibition of dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria .

CompoundTarget BacteriaInhibition Zone (mm)
4-Methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamideBacillus subtilis22.1 ± 1.2
4-Methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamideStaphylococcus aureus19.7 ± 0.6

Anticancer Activity

A study highlighted that derivatives similar to 4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide showed promising results as dual-targeted anticancer agents. For example, a related compound demonstrated inhibitory effects on A549 lung cancer cells with an IC50 value of approximately 1.35 μM by targeting both STAT3 and tubulin .

CompoundCancer Cell LineIC50 (μM)
DL14 (related derivative)A5491.35
DL14 (related derivative)MDA-MB-2312.85
DL14 (related derivative)HCT-1163.04

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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